molecular formula C3H9Br2NO B13694609 (S)-1-Amino-3-bromo-2-propanol Hydrobromide

(S)-1-Amino-3-bromo-2-propanol Hydrobromide

Cat. No.: B13694609
M. Wt: 234.92 g/mol
InChI Key: AKVZHJNJQPJNOH-UHFFFAOYSA-N
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Description

(S)-1-Amino-3-bromo-2-propanol Hydrobromide is a chiral compound with significant importance in organic synthesis and pharmaceutical research. This compound is characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to a three-carbon backbone. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Amino-3-bromo-2-propanol Hydrobromide typically involves the bromination of (S)-1-Amino-2-propanol. The reaction is carried out using hydrobromic acid (HBr) as the brominating agent. The process involves the following steps:

    Bromination: (S)-1-Amino-2-propanol is treated with HBr, leading to the formation of (S)-1-Amino-3-bromo-2-propanol.

    Salt Formation: The resulting product is then converted into its hydrobromide salt by reacting with additional HBr.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Amino-3-bromo-2-propanol Hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar solvents like water or alcohols, using nucleophiles such as sodium hydroxide or ammonia.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Nucleophilic Substitution: Products include substituted alcohols, amines, or thiols.

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include primary amines.

Scientific Research Applications

(S)-1-Amino-3-bromo-2-propanol Hydrobromide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-Amino-3-bromo-2-propanol Hydrobromide involves its interaction with biological molecules through its functional groups. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can influence enzyme activity, protein folding, and receptor binding, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Amino-2-propanol: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    (S)-1-Amino-3-chloro-2-propanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    (S)-1-Amino-3-iodo-2-propanol: Contains an iodine atom, which is larger and more reactive than bromine.

Uniqueness

(S)-1-Amino-3-bromo-2-propanol Hydrobromide is unique due to the presence of the bromine atom, which provides distinct reactivity and interaction capabilities compared to its chloro and iodo analogs. This makes it particularly useful in specific synthetic and research applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C3H9Br2NO

Molecular Weight

234.92 g/mol

IUPAC Name

1-amino-3-bromopropan-2-ol;hydrobromide

InChI

InChI=1S/C3H8BrNO.BrH/c4-1-3(6)2-5;/h3,6H,1-2,5H2;1H

InChI Key

AKVZHJNJQPJNOH-UHFFFAOYSA-N

Canonical SMILES

C(C(CBr)O)N.Br

Origin of Product

United States

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